5-[Benzo(b)thiophen-2-yl]-2-chlorobenzoic acid
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Overview
Description
5-[Benzo(b)thiophen-2-yl]-2-chlorobenzoic acid is a heterocyclic compound that features a benzothiophene moiety fused with a chlorobenzoic acid structure. Benzothiophene derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Benzo(b)thiophen-2-yl]-2-chlorobenzoic acid typically involves the formation of the benzothiophene ring followed by its functionalization. One common method is the cyclization of 2-mercaptobenzoic acid with an appropriate halogenated benzene derivative under acidic conditions . The reaction conditions often involve the use of a strong acid like sulfuric acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of benzothiophene derivatives, including this compound, often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum are used in conjunction with suitable ligands to promote the cyclization and functionalization reactions .
Chemical Reactions Analysis
Types of Reactions
5-[Benzo(b)thiophen-2-yl]-2-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorobenzoic acid moiety can be reduced to the corresponding benzyl alcohol.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Amino or thiol-substituted benzothiophene derivatives.
Scientific Research Applications
5-[Benzo(b)thiophen-2-yl]-2-chlorobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a kinase inhibitor and its potential use in drug development.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of 5-[Benzo(b)thiophen-2-yl]-2-chlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboxylic acid: Similar structure but lacks the chlorine atom.
2-Chlorobenzoic acid: Contains the chlorobenzoic acid moiety but lacks the benzothiophene ring.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the benzene fusion and chlorine atom.
Uniqueness
5-[Benzo(b)thiophen-2-yl]-2-chlorobenzoic acid is unique due to the presence of both the benzothiophene and chlorobenzoic acid moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
5-(1-benzothiophen-2-yl)-2-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO2S/c16-12-6-5-10(7-11(12)15(17)18)14-8-9-3-1-2-4-13(9)19-14/h1-8H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLVPIRFNRPWRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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